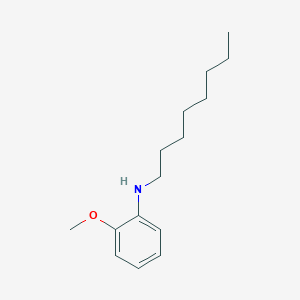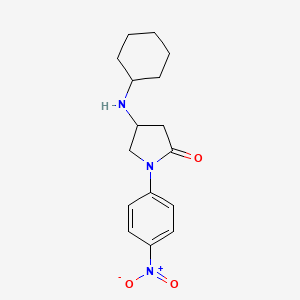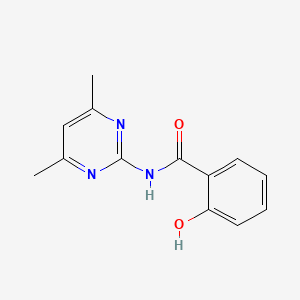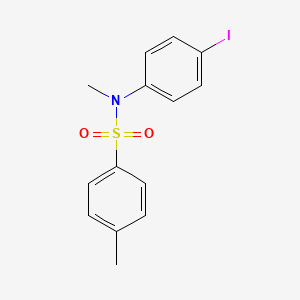
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a 4-iodophenyl and a dimethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- typically involves the reaction of 4-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamide derivatives, while oxidation and reduction reactions may result in different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-iodophenyl)benzenesulfonamide: A similar compound with a different substitution pattern on the phenyl ring.
N-(4-halo-2-nitrophenyl)benzenesulfonamide: Another related compound with different halogen and nitro substitutions.
N-(4-iodophenyl)-β-alanine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- is unique due to its specific substitution pattern and the presence of both iodine and dimethyl groups
Propiedades
Número CAS |
327060-00-4 |
|---|---|
Fórmula molecular |
C14H14INO2S |
Peso molecular |
387.24 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14INO2S/c1-11-3-9-14(10-4-11)19(17,18)16(2)13-7-5-12(15)6-8-13/h3-10H,1-2H3 |
Clave InChI |
PGIHXEZGSTVRKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
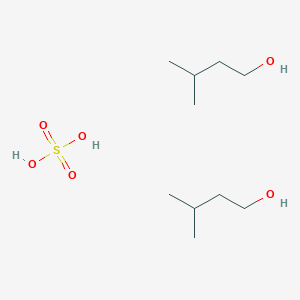
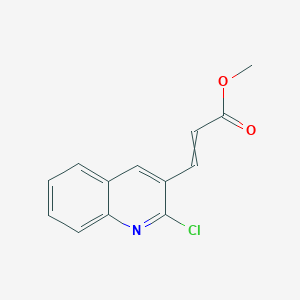
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
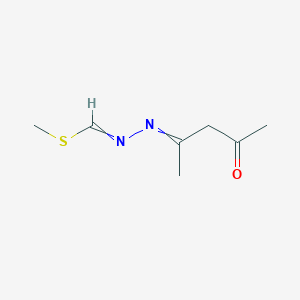
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
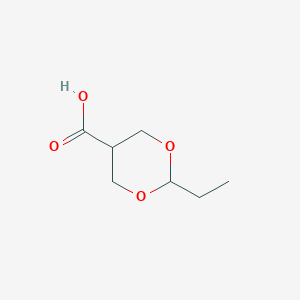

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
